molecular formula C13H14N4O B13739941 Pyridine-1-oxide-4-azo-p-dimethylaniline CAS No. 13520-96-2

Pyridine-1-oxide-4-azo-p-dimethylaniline

Cat. No.: B13739941
CAS No.: 13520-96-2
M. Wt: 242.28 g/mol
InChI Key: PPJQKXXNTUKVRR-UHFFFAOYSA-N
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Description

Pyridine-1-oxide-4-azo-p-dimethylaniline is a heterocyclic compound that belongs to the class of azo dyes. It is characterized by the presence of a pyridine ring, an azo group, and a dimethylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-1-oxide-4-azo-p-dimethylaniline typically involves the diazotization of p-dimethylaniline followed by coupling with pyridine-1-oxide. The reaction conditions often include the use of acidic media to facilitate the diazotization process and maintain the stability of the diazonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine-1-oxide-4-azo-p-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine-1-oxide-4-azo-p-dimethylaniline has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of pyridine-1-oxide-4-azo-p-dimethylaniline involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA bases and enzymes involved in DNA processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-1-oxide-4-azo-p-dimethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and induce apoptosis sets it apart from other similar compounds. Additionally, its vibrant color and stability make it valuable in industrial applications .

Properties

CAS No.

13520-96-2

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

N,N-dimethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline

InChI

InChI=1S/C13H14N4O/c1-16(2)13-5-3-11(4-6-13)14-15-12-7-9-17(18)10-8-12/h3-10H,1-2H3

InChI Key

PPJQKXXNTUKVRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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